

Dgat1-IN-3 target enzyme and binding site

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An In-depth Technical Guide on the Target and Binding Site of DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][3] This function positions DGAT1 as a critical regulator of triglyceride storage and, consequently, a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[1][2] Pharmacological inhibition of DGAT1 has been shown to reduce diet-induced obesity, improve insulin sensitivity, and lower plasma triglyceride levels in preclinical models.[3][4] This guide provides a detailed overview of the target enzyme, the specific binding site of its inhibitors, quantitative data on inhibitor potency, and the experimental protocols used for their characterization.

Target Enzyme: Diacylglycerol Acyltransferase 1 (DGAT1)

DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum.[5][6] It is one of two known DGAT enzymes, the other being DGAT2.[1][7] While both enzymes catalyze the same reaction, they are encoded by different genes and share limited sequence homology.[3] DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption



of dietary fats, as well as in adipose tissue and the liver.[1][5][8] The enzyme's role in triglyceride synthesis makes it a central player in energy storage and lipid homeostasis.[1][2]

Binding Site of DGAT1 Inhibitors

Cryo-electron microscopy studies have revealed that small molecule inhibitors of DGAT1, such as T863 and DGAT1IN1, bind within the enzyme's fatty acyl-CoA substrate binding tunnel.[9] This tunnel opens to the cytoplasmic side of the endoplasmic reticulum.[9] The binding of these inhibitors physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby preventing triglyceride synthesis.[9] For instance, the inhibitor T863 blocks access to the tunnel's entrance.[9] Kinetic studies have further characterized inhibitors like T863 as competitive inhibitors with respect to the oleoyl-CoA substrate, supporting the model of binding to the acyl-CoA pocket.[10]

A conserved motif, FYxDWWN, present in both DGAT1 and the related enzyme ACAT, has been implicated in the binding of the fatty acyl-CoA substrate.[6][11][12] Specifically, structural data indicates that Trp364, the first tryptophan in this motif, is part of the hydrophobic pocket that accommodates the acyl chain of the substrate.[12]

Quantitative Data for DGAT1 Inhibitors

The potency of various DGAT1 inhibitors has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting the enzyme's activity.



Inhibitor	Target	IC50 (nM)	Assay Type
T863	Human DGAT1	49	CPM fluorescent assay[10]
T863	Human DGAT1	17	TLC-based assay[10]
T863	Mouse DGAT1	15	Not specified[7]
PF-04620110	Not specified	19	Not specified[7]
A-922500	Human DGAT1	9	Not specified[7]
A-922500	Mouse DGAT1	22	Not specified[7]
BAY 74-4113	Not specified	72	Not specified[7]
Compound 1A	Human DGAT1	~2	Not specified[13]
Compound 2A	Human DGAT1	~2	Not specified[13]
Compound 5B	Human DGAT1	~1	Not specified[13]

Experimental Protocols In Vitro DGAT1 Enzyme Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of a compound on DGAT1 enzymatic activity.

Methodology:

- Enzyme Source: Microsomal preparations from human small intestine or Sf-9 cells overexpressing recombinant human DGAT1 are commonly used.[10][14]
- Substrates: The reaction mixture includes diacylglycerol (e.g., dioleoyl glycerol) and a fatty acyl-CoA (e.g., palmitoleoyl Coenzyme A).[14]
- Reaction Buffer: A typical buffer contains Tris-HCl and MgCl2.[14]
- Detection Method 1: Fluorescence-based (CPM Assay): This high-throughput method detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.[10]



- The DGAT1-mediated reaction produces CoASH.
- A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM),
 reacts with the sulfhydryl group of CoASH.
- The resulting CoA-CPM product fluoresces, and the signal is measured at an emission wavelength of 460 nm.[10]
- Detection Method 2: Radiometric (TLC-based): This method directly measures the formation of radiolabeled triglycerides.
 - One of the substrates, typically the fatty acyl-CoA, is radiolabeled (e.g., with ¹⁴C).
 - After the enzymatic reaction, lipids are extracted.
 - The products are separated by thin-layer chromatography (TLC).
 - The amount of radiolabeled triglyceride formed is quantified.[10]

Cellular DGAT1 Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within intact cells.

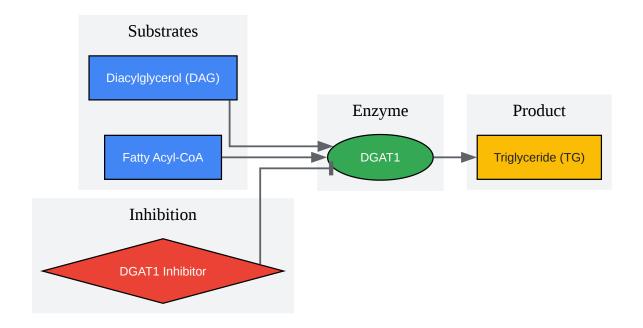
Methodology:

- Cell Line: HEK293 cells overexpressing human DGAT1 (HEK293-DGAT1) or other suitable cell lines like HepG2 are used.[10][15]
- Substrate Incubation: Cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as ¹⁴C-glycerol or ¹⁴C-oleic acid.[14]
- Inhibitor Treatment: The cells are treated with the test compound at various concentrations.
- Lipid Extraction and Analysis:
 - After incubation, cellular lipids are extracted.
 - The lipids are separated by TLC.



The amount of ¹⁴C-labeled triglyceride is quantified to determine the extent of inhibition.
 [14]

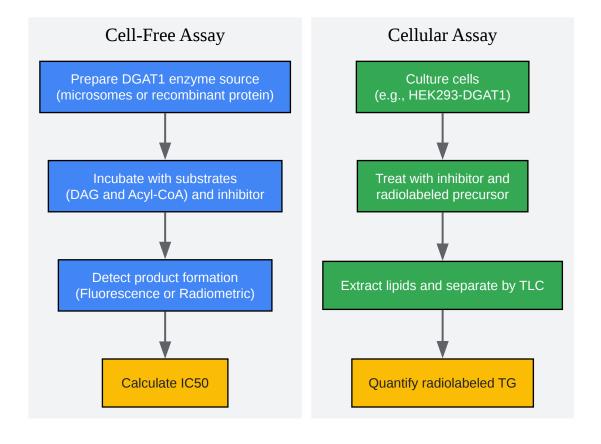
Visualizations



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Caption: Simplified signaling pathway of DGAT1-mediated triglyceride synthesis and its inhibition.





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Caption: Experimental workflow for characterizing DGAT1 inhibitors.

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